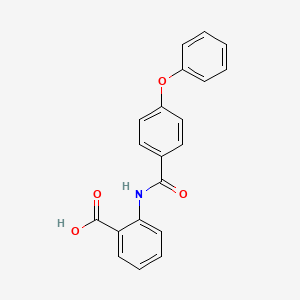

2-(4-Phenoxybenzamido)benzoic acid

Description

2-(4-Phenoxybenzamido)benzoic acid is a benzoic acid derivative featuring a phenoxy-substituted benzamido group at the 2-position. The compound combines a carboxylic acid moiety with an amide-linked aromatic system, making it structurally versatile for applications in medicinal chemistry, materials science, or as an intermediate in organic synthesis. Its synthesis likely involves coupling 2-aminobenzoic acid with 4-phenoxybenzoyl chloride under basic conditions, analogous to methods described for related compounds (e.g., 4-(4-substitutedbenzamido)benzoic acids in ).

Properties

IUPAC Name |

2-[(4-phenoxybenzoyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c22-19(21-18-9-5-4-8-17(18)20(23)24)14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-13H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJOCGGZCJCKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxybenzamido)benzoic acid typically involves the reaction of 4-phenoxybenzoic acid with 2-aminobenzoic acid. The process can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenoxybenzamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Quinones and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Phenolic compounds and substituted benzoic acids.

Scientific Research Applications

2-(4-Phenoxybenzamido)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Phenoxybenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical properties of benzoic acid derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogues:

Acidity Trends

- Phenoxy vs. Chloro Substituents: The phenoxy group in this compound is electron-withdrawing via resonance, lowering the carboxylic acid pKa compared to unsubstituted benzoic acid (pKa ~4.2). However, chloro substituents (as in 2-(4-Chlorobenzamido)benzoic acid) exert a stronger inductive effect, leading to a lower pKa (~3.38).

- Hydroxyl Substituents : 4-Hydroxybenzoic acid has a higher pKa (4.48) due to the electron-donating resonance effect of the hydroxyl group.

Solubility and Extraction Behavior

- Hydrophobicity: The phenoxy and benzamido groups in this compound increase hydrophobicity compared to 4-hydroxybenzoic acid. This reduces water solubility but enhances compatibility with organic phases, as seen in emulsion liquid membrane extraction studies ().

- Extraction Efficiency: Benzoic acid derivatives with electron-withdrawing groups (e.g., Cl, phenoxy) exhibit higher distribution coefficients (m) in membrane phases, favoring rapid extraction.

Biological Activity

2-(4-Phenoxybenzamido)benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique structure characterized by both a benzamido and a phenoxy group. The synthesis typically involves the reaction of 4-phenoxybenzoic acid with 2-aminobenzoic acid, often utilizing coupling agents such as dicyclohexylcarbodiimide (DCC) in organic solvents like dichloromethane.

Synthetic Route:

- Reactants: 4-Phenoxybenzoic acid and 2-aminobenzoic acid

- Coupling Agent: DCC

- Catalyst: 4-Dimethylaminopyridine (DMAP)

- Solvent: Dichloromethane

- Purification: Recrystallization or chromatography

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. In comparative studies, the compound demonstrated enhanced activity when complexed with transition metals, indicating that metal coordination may amplify its antimicrobial effects .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Free Ligand | Metal Complex |

|---|---|---|---|

| Escherichia coli | 12 | 8 | 15 |

| Klebsiella sp. | 10 | 6 | 12 |

| Pseudomonas luteola | 14 | 9 | 16 |

| Salmonella sp. | 11 | 7 | 13 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. It is believed to inhibit specific enzymes involved in cell proliferation, which may lead to reduced tumor growth. The exact molecular targets are still under investigation, but preliminary data suggest that it could modulate pathways related to apoptosis and cell cycle regulation.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit enzymes or receptors involved in critical cellular processes:

- Enzyme Inhibition: The compound can inhibit enzymes that facilitate cell proliferation.

- Receptor Modulation: It may interact with receptors that mediate cellular signaling pathways.

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of various benzoic acid derivatives, including this compound, against bacterial pathogens. Results indicated that the compound showed promising activity against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

- Anticancer Research : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.